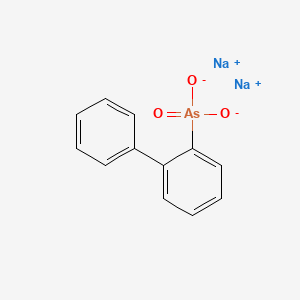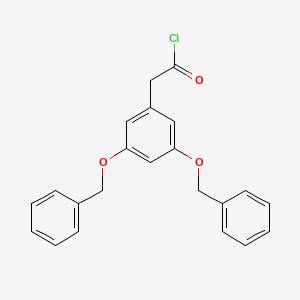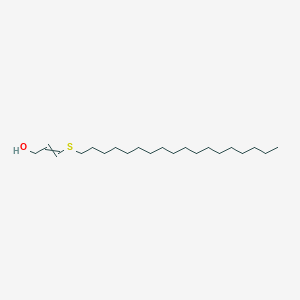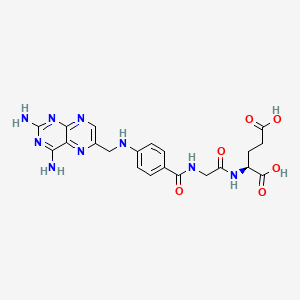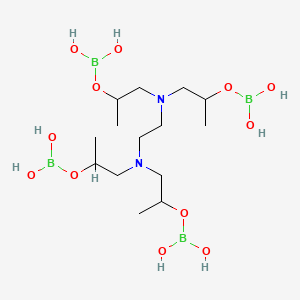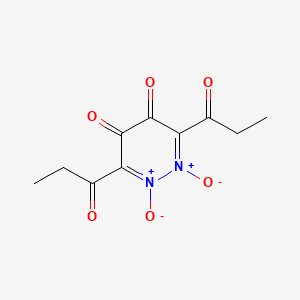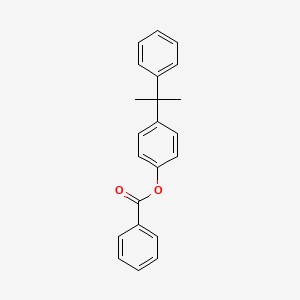
p-Cumylphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cumylphenyl benzoate: is an organic compound that belongs to the class of phenyl benzoates. It is characterized by the presence of a cumyl group (isopropylbenzene) attached to the phenyl ring, which is further esterified with benzoic acid. This compound is known for its unique chemical properties and has found applications in various fields, including polymer chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Cumylphenyl benzoate typically involves the esterification of cumylphenol with benzoic acid or its derivatives. One common method involves dissolving cumylphenol in benzene, followed by the addition of triethylamine as a catalyst. Benzoyl chloride is then added dropwise to the reaction mixture, which is maintained at a temperature of 15°-20°C. The reaction proceeds to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: p-Cumylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The cumyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cumylphenyl ketone or benzoic acid derivatives.
Reduction: Formation of cumylphenyl alcohol.
Substitution: Formation of halogenated cumylphenyl benzoate.
Wissenschaftliche Forschungsanwendungen
p-Cumylphenyl benzoate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a monomer in the synthesis of polycarbonates and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized as a plasticizer and stabilizer in the production of plastics and resins.
Wirkmechanismus
The mechanism of action of p-Cumylphenyl benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The cumyl group provides hydrophobic interactions, while the ester linkage can undergo hydrolysis, releasing active components. These interactions contribute to its effects in various applications .
Vergleich Mit ähnlichen Verbindungen
Cumylphenol: Shares the cumyl group but lacks the ester linkage.
Phenyl benzoate: Lacks the cumyl group but has the ester linkage.
Benzyl benzoate: Contains a benzyl group instead of a cumyl group.
Uniqueness: p-Cumylphenyl benzoate is unique due to the presence of both the cumyl group and the ester linkage, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64641-84-5 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[4-(2-phenylpropan-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C22H20O2/c1-22(2,18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-21(23)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI-Schlüssel |
IKYNDBQJTHKDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


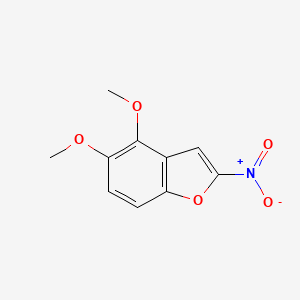
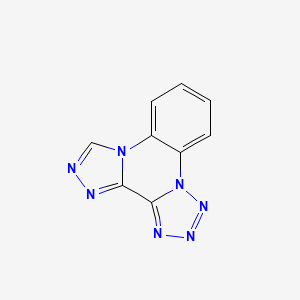
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

